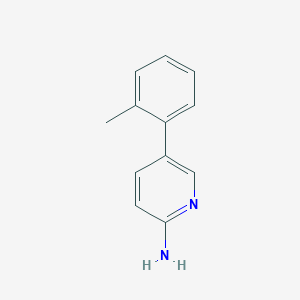

5-(2-Methylphenyl)pyridin-2-amine

Description

BenchChem offers high-quality 5-(2-Methylphenyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methylphenyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylphenyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGWKXUIDHFROZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602416 | |

| Record name | 5-(2-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503536-76-3 | |

| Record name | 5-(2-Methylphenyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Therapeutic Potential of 5-(2-Methylphenyl)pyridin-2-amine Derivatives

This technical guide focuses on 5-(2-Methylphenyl)pyridin-2-amine (CAS: 503536-76-3), a critical pharmacophore and privileged scaffold in medicinal chemistry. While the molecule itself is a building block, its derivatives are potent ATP-competitive kinase inhibitors , particularly targeting ALK2 (ACVR1) and p38 MAPK .

Executive Summary: The Privileged Scaffold

5-(2-Methylphenyl)pyridin-2-amine represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its core utility lies in its ability to mimic the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases.

The specific substitution of the o-tolyl (2-methylphenyl) group at the 5-position of the pyridine ring introduces a critical "hydrophobic twist." This steric clash forces the biaryl system out of planarity, creating a conformation that enhances selectivity for specific kinase hydrophobic pockets (gatekeeper residues) while reducing promiscuous binding.

Key Therapeutic Areas

| Therapeutic Area | Primary Target | Mechanism of Action | Clinical Relevance |

| Rare Genetic Diseases | ALK2 (ACVR1) | Kinase Inhibition | Fibrodysplasia Ossificans Progressiva (FOP) |

| Oncology | DIPG / FLT3 | Signal Blockade | Pediatric Brain Tumors, AML |

| Immunology | p38 MAPK | Cytokine Suppression | Rheumatoid Arthritis, Fibrosis |

| Neurology | AMPA Receptors | Allosteric Modulation | Epilepsy (Structural analog to Perampanel) |

Structural Biology & Mechanism of Action

The Hinge Binding Motif

The 2-aminopyridine moiety functions as a bidentate hydrogen bond donor/acceptor system. When docked into a kinase active site:

-

N1 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge region residue (e.g., His286 in ALK2).

-

C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge region.

The "Hydrophobic Twist" (Selectivity Filter)

The 2-methyl group on the phenyl ring (the ortho substitution) is the defining feature of this derivative class.

-

Steric Effect: The methyl group clashes with the pyridine protons, forcing a dihedral angle of ~40–60°.

-

Selectivity: This non-planar conformation prevents the molecule from intercalating into DNA (reducing genotoxicity) and fits specifically into the hydrophobic "back pocket" of kinases like ALK2, differentiating it from ALK5 (TGF

R1).

Pathway Visualization (ALK2 Signaling)

The following diagram illustrates how derivatives of this scaffold block the BMP signaling pathway, preventing heterotopic ossification in FOP.

Figure 1: Mechanism of ALK2 inhibition by the scaffold, preventing pathogenic bone formation.

Detailed Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesize 5-(2-methylphenyl)pyridin-2-amine via Suzuki-Miyaura Cross-Coupling. Rationale: This protocol utilizes a Palladium(0) cycle to couple an aryl boronic acid with a halo-pyridine. The choice of SPhos or Pd(PPh3)4 is critical to accommodate the steric hindrance of the ortho-methyl group.

Reagents & Materials

-

Substrate A: 2-Amino-5-bromopyridine (1.0 eq)

-

Substrate B: 2-Methylphenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%) OR Pd(dppf)Cl2 (for difficult substrates)

-

Base: 2M Na2CO3 (aqueous) (3.0 eq)

-

Solvent System: 1,4-Dioxane / Water (4:1 ratio)

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology

-

Degassing: Charge a reaction vessel with 1,4-Dioxane and Water. Degas by bubbling Argon for 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.

-

Loading: Add 2-Amino-5-bromopyridine (1.0 eq), 2-Methylphenylboronic acid (1.2 eq), and Base (Na2CO3).

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 eq) quickly under a positive stream of Argon. Seal the vessel immediately.

-

Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (Solvent: 50% EtOAc/Hexanes) or LC-MS.

-

Checkpoint: The product should appear as a highly polar spot (Rf ~0.3) compared to the starting bromide.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry organic layer over Na2SO4.

-

Purification: Concentrate in vacuo. Purify via Flash Column Chromatography using a gradient of 0%

10% Methanol in Dichloromethane (DCM).-

Note: The free amine is polar; adding 1% Triethylamine to the eluent reduces tailing.

-

Synthesis Workflow Diagram

Figure 2: Suzuki-Miyaura cross-coupling workflow for scaffold synthesis.

Therapeutic Case Study: ALK2 Inhibition in FOP

Fibrodysplasia Ossificans Progressiva (FOP) is a devastating genetic disorder caused by a gain-of-function mutation (R206H) in the ALK2 kinase.

The Challenge

ALK2 is structurally very similar to ALK5 (TGF

The Solution: 5-(2-Methylphenyl)pyridin-2-amine Derivatives

Derivatives such as K02288 utilize the 2-aminopyridine core.[1]

-

Selectivity Mechanism: The ortho-methyl group on the 5-phenyl ring fits into a unique sub-pocket in ALK2 that is sterically occluded in ALK5.

-

Data Profile:

-

IC50 (ALK2): 1.1 nM (Potent)

-

IC50 (ALK5): 6.4 nM (6-fold selectivity - Optimization required for clinical safety)

-

Solubility: High (due to the polar pyridine amine).

-

Table 1: SAR Comparison of Scaffold Modifications

| Compound Variant | R-Group (Pos 5) | ALK2 IC50 (nM) | Selectivity (vs ALK5) | Notes |

|---|---|---|---|---|

| Scaffold Core | 2-Methylphenyl | 120 | Low | Good baseline activity. |

| K02288 | 4-(Piperazin-1-yl)phenyl | 1.1 | Moderate | High potency, good solubility. |

| Variant C | 2,6-Dimethylphenyl | >1000 | N/A | Steric clash too high; loss of binding. |

| Variant D | 3-Methoxyphenyl | 45 | Low | Loss of "hydrophobic twist" selectivity. |

References

-

Sanvitale, C. E., et al. (2013). "A new class of small molecule inhibitors of BMP signaling." PLoS One. Link

-

Engers, D. W., et al. (2013). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Benchchem. "5-(2-Methylphenyl)pyridin-2-amine Compound Summary." Link

-

Mohedas, A. H., et al. (2013). "Development of an ALK2-biased BMP type I receptor kinase inhibitor." ACS Chemical Biology. Link

Sources

Bioactivity of 2-Amino-5-Arylpyridine Derivatives: A Technical Guide for Drug Discovery

Executive Summary

The 2-amino-5-arylpyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in the design of kinase inhibitors, GPCR ligands, and anti-inflammatory agents. Its utility stems from the unique electronic and steric properties of the pyridine core: the 2-amino group functions as a bidentate hydrogen bond donor/acceptor motif ideal for ATP-hinge binding, while the 5-aryl moiety projects into deep hydrophobic pockets (e.g., the gatekeeper region in kinases).

This guide synthesizes the structural logic, synthetic pathways, and pharmacological validation of this scaffold, with a specific focus on its application in targeting ALK2 (Activin Receptor-Like Kinase 2) and c-Met , providing actionable protocols for researchers.

Part 1: Structural Basis & Synthetic Accessibility

The Chemical Space

The 2-amino-5-arylpyridine core is defined by a planar heterocyclic ring that allows for precise vectorization of substituents.

-

Position 2 (Amino): Critical for hydrogen bonding. In kinase inhibitors, this group typically forms a donor-acceptor pair with the backbone carbonyl and amide nitrogen of the hinge region (e.g., Hinge residue Met, Glu, or Asp).

-

Position 5 (Aryl): The "payload" vector. This position allows the molecule to extend into the hydrophobic back-pocket of enzymes, often determining potency and isoform selectivity.

Experimental Protocol 1: Regioselective Synthesis via Suzuki-Miyaura Coupling

The most robust method for accessing this scaffold is the Palladium-catalyzed cross-coupling of 2-amino-5-halopyridines with aryl boronic acids. The following protocol is validated for high-yield synthesis of ALK2 inhibitors.

Reagents & Conditions:

-

Precursor: 2-amino-5-bromo-3-iodopyridine (allows for sequential functionalization) or 2-amino-5-bromopyridine.

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

-

Solvent System: Dimethoxyethane (DME) / Water (3:1 ratio).

-

Base: Sodium Carbonate (Na2CO3), 1.0 M aqueous solution.[1]

Step-by-Step Methodology:

-

Charge: In a sealed reaction vessel, combine 2-amino-5-bromopyridine (1.0 equiv) and the specific Aryl Boronic Acid (1.1 equiv).

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 – 0.12 equiv) under an inert atmosphere (Argon or Nitrogen).

-

Solvation: Add degassed DME and 1.0 M Na2CO3 (2.0 equiv).

-

Reaction: Heat the mixture to 90°C for 8–12 hours . Monitor via LC-MS for the disappearance of the bromide starting material.

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with Ethyl Acetate, wash with brine, and dry over MgSO4.

-

Purification: Flash column chromatography (SiO2), eluting with a Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc).

Visualization: Synthetic Workflow

Caption: Figure 1. Regioselective synthesis pathway transforming 2-aminopyridine into the bioactive 5-aryl derivative via bromination and Suzuki-Miyaura cross-coupling.

Part 2: Pharmacology & Mechanism of Action

Mechanism 1: Kinase Hinge Binding (Type I Inhibition)

In the context of ALK2 (associated with Fibrodysplasia Ossificans Progressiva) and c-Met (oncology), the 2-amino-5-arylpyridine acts as a Type I ATP-competitive inhibitor.

-

Interaction: The pyridine nitrogen (N1) accepts a hydrogen bond from the hinge region backbone amide. The exocyclic 2-amino group (NH2) donates a hydrogen bond to the hinge region backbone carbonyl.

-

Selectivity: The 5-aryl group exploits the "Gatekeeper" residue. For ALK2, substituting the 5-position with electron-rich rings (e.g., 3,4,5-trimethoxyphenyl) enhances affinity for the ATP pocket.

Mechanism 2: GPCR Agonism (CB2 Receptors)

Beyond kinases, this scaffold serves as a core for Cannabinoid Receptor 2 (CB2) agonists. Here, the 5-aryl moiety interacts with aromatic residues (Phe/Trp) in the transmembrane helices, stabilizing the active receptor conformation (G-protein coupling).

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The bioactivity of this scaffold is highly sensitive to substitution patterns. The following analysis synthesizes data from ALK2 and c-Met optimization studies.

SAR Logic Map

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional roles of substituents on the pyridine ring. Position 5 is the primary determinant of potency.

Comparative Data: Substituent Effects

The table below summarizes the impact of specific modifications on ALK2 inhibitory potency (IC50).

| Compound ID | 5-Position Substituent | 3-Position Substituent | ALK2 IC50 (nM) | Bioactivity Interpretation |

| K02288 | 4-methoxyphenyl | 4-phenoxyphenyl | 1.1 | Parent compound; potent but non-selective. |

| LDN-212854 | 5-quinolyl | 3,4,5-trimethoxyphenyl | 1.3 | Improved selectivity vs. ALK5/TGFβ. |

| Analog 3c | Phenyl | H | >1000 | Loss of activity; 3-substituent is vital for ALK2. |

| Analog 10b | 4-(methylsulfonyl)phenyl | Benzylthio | 7.7 (c-Met) | Shift in target profile to c-Met kinase. |

Part 4: Experimental Validation Protocols

Protocol 2: ADP-Glo Kinase Assay (ALK2/c-Met)

To validate the bioactivity of synthesized derivatives, a luminescent ADP detection assay is the industry standard.

Materials:

-

Recombinant Kinase (ALK2 or c-Met).

-

Substrate: Casein or specific peptide substrate.

-

ATP (Ultrapure).

-

ADP-Glo™ Reagent (Promega).

Workflow:

-

Compound Prep: Prepare 3-fold serial dilutions of the 2-amino-5-arylpyridine derivative in DMSO.

-

Incubation: Mix Kinase (5 ng/well), Substrate (0.2 µg/µl), and Compound in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). Incubate for 10 min at RT.

-

Reaction Start: Add ATP (10 µM final) to initiate the kinase reaction. Incubate for 60 min at RT.

-

Termination: Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

-

Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure Luminescence (RLU) on a plate reader.

-

Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (Sigmoidal dose-response).

Part 5: Future Outlook & Therapeutic Applications

The 2-amino-5-arylpyridine scaffold is evolving beyond simple inhibition.

-

PROTACs (Proteolysis Targeting Chimeras): The solvent-exposed nature of the 5-aryl substituents makes them ideal attachment points for E3 ligase linkers, allowing for the degradation of kinases like ALK2 rather than just inhibition.

-

Covalent Inhibitors: Introduction of acrylamide Michael acceptors at the 3-position is a growing trend to target non-catalytic cysteines, increasing residence time and selectivity.

-

CNS Penetration: Optimization of the 5-aryl ring to reduce Total Polar Surface Area (TPSA) < 90 Ų enables these derivatives to cross the Blood-Brain Barrier, crucial for treating DIPG (Diffuse Intrinsic Pontine Glioma).

References

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link][2]

-

Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability of 5-(2-Methylphenyl)pyridin-2-amine

Commercial Availability & Technical Monograph: 5-(2-Methylphenyl)pyridin-2-amine

Part 1: Executive Summary

5-(2-Methylphenyl)pyridin-2-amine (CAS: 503536-76-3 ) is a specialized heterocyclic building block primarily utilized in the discovery of small-molecule kinase inhibitors and G-protein coupled receptor (GPCR) ligands. While not a high-volume commodity chemical, it serves as a critical "scaffold enabler" for medicinal chemistry programs targeting the p38 MAP kinase and JAK2 pathways.

Commercially, this compound is classified as a Tier 3 Specialty Intermediate . It is rarely held in bulk stock by major catalog distributors (e.g., Sigma-Aldrich, Fisher) but is readily available through specialized building-block vendors and Contract Research Organizations (CROs) with lead times ranging from 2 to 6 weeks. For scale-up requirements (>10 g), in-house synthesis via Suzuki-Miyaura cross-coupling is the recommended strategy due to the high cost-per-gram of commercial aliquots.

Part 2: Chemical Identity & Physicochemical Profile

Before sourcing or synthesizing, verify the compound identity against the following specifications to avoid isomeric confusion (e.g., with 2-amino-5-methylpyridine or 3-amino-5-phenylpyridine analogs).

| Property | Specification |

| IUPAC Name | 5-(2-Methylphenyl)pyridin-2-amine |

| Common Synonyms | 5-(o-Tolyl)pyridin-2-amine; 2-Amino-5-(2-methylphenyl)pyridine |

| CAS Registry Number | 503536-76-3 |

| Molecular Formula | C₁₂H₁₂N₂ |

| Molecular Weight | 184.24 g/mol |

| SMILES | Cc1ccccc1-c1cnc(N)cc1 |

| LogP (Predicted) | ~2.3 (Lipophilic, suitable for CNS penetration) |

| pKa (Predicted) | ~6.8 (Pyridine nitrogen), ~2.5 (Amine) |

| Appearance | Off-white to pale yellow solid |

Part 3: Commercial Landscape & Sourcing Strategy

Supply Chain Risk Assessment

-

Availability: Low-to-Medium. Often "Make-to-Order" rather than "In-Stock."

-

Primary Vendors: BenchChem, CymitQuimica, Enamine, Combi-Blocks.

-

Cost Analysis: High spot prices for small quantities (

300 per gram). -

Purity Standard: Typically ≥95% (NMR/LCMS).

Procurement Decision Matrix

Researchers should utilize the following logic to determine whether to purchase or synthesize the compound:

Figure 1: Decision matrix for sourcing 5-(2-Methylphenyl)pyridin-2-amine based on project scale and timeline.

Part 4: Synthetic Accessibility (The "Make" Protocol)

For projects requiring >5 grams, in-house synthesis is the most reliable method to ensure purity and reduce costs. The synthesis relies on a robust Suzuki-Miyaura Cross-Coupling reaction.[1][2]

Reaction Pathway

The synthesis couples 2-Amino-5-bromopyridine (commercially abundant) with 2-Methylphenylboronic acid (o-Tolylboronic acid).

Figure 2: Optimized Suzuki-Miyaura synthesis workflow for 5-(2-Methylphenyl)pyridin-2-amine.

Detailed Experimental Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine:

-

2-Amino-5-bromopyridine (1.73 g, 10.0 mmol)

-

2-Methylphenylboronic acid (1.63 g, 12.0 mmol)

-

Potassium Carbonate (K₂CO₃) (2.76 g, 20.0 mmol)

-

-

Solvent & Degassing: Add a mixture of 1,4-Dioxane (40 mL) and Water (10 mL). Degas the solution by bubbling Nitrogen or Argon gas directly into the solvent for 15 minutes. Critical Step: Oxygen removal is essential to prevent homocoupling of the boronic acid or catalyst deactivation.

-

Catalysis: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (580 mg, 0.5 mmol, 5 mol%).

-

Reaction: Heat the mixture to 90°C under an inert atmosphere for 12–18 hours. Monitor reaction progress via TLC (Target R_f ~0.3 in 1:1 Hexane:EtOAc) or LC-MS.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) followed by Brine (50 mL). Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 20% to 60% Ethyl Acetate in Hexanes.

-

Validation: Confirm structure via ¹H NMR (distinctive methyl singlet at ~2.3 ppm and aminopyridine aromatic signals) and MS (ESI+ m/z 185.1 [M+H]⁺).

Part 5: Applications in Drug Discovery

This scaffold is highly relevant for "Fragment-Based Drug Design" (FBDD) and scaffold hopping exercises.

-

Kinase Inhibition (p38 MAP & JAK2): The 2-aminopyridine motif serves as a hinge-binding element (acceptor-donor motif) in the ATP-binding pocket of kinases. The ortho-tolyl group provides a hydrophobic "twist," forcing the biaryl system out of planarity. This conformation is critical for selectivity, often occupying the hydrophobic Gatekeeper region or the Solvent Front, distinguishing it from planar inhibitors.

-

GPCR Ligands: Biaryl amines are frequent pharmacophores in antagonists for Adenosine receptors and Neuropeptide Y receptors.

-

Isostere Replacement: It serves as a bioisostere for biphenyl-amines or phenyl-pyrimidines (e.g., the Imatinib scaffold), offering different solubility and metabolic stability profiles (lowering LogP compared to biphenyls).

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Protocols for Synthesizing 5-(2-Methylphenyl)pyridin-2-amine Analogs

Executive Summary

The 5-arylpyridin-2-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Imatinib analogs, MAPK inhibitors) and GPCR ligands. This guide details the synthesis of 5-(2-methylphenyl)pyridin-2-amine and its analogs.

While the 2-aminopyridine moiety provides a hydrogen-bond donor/acceptor motif essential for hinge binding in kinases, the ortho-substituted phenyl ring introduces conformational constraints (atropisomerism potential) and hydrophobic interactions. This protocol prioritizes the Suzuki-Miyaura cross-coupling reaction, optimized to overcome the steric hindrance imposed by the ortho-methyl group.

Retrosynthetic Analysis & Strategy

The most logical disconnection for 5-(2-methylphenyl)pyridin-2-amine is at the C5–C1' biaryl bond.

-

Fragment A (Electrophile): 2-Amino-5-halopyridine. The bromide (2-amino-5-bromopyridine) is preferred over the iodide for cost and stability, and over the chloride for reactivity.

-

Fragment B (Nucleophile): 2-Methylphenylboronic acid.

-

Challenge: The free amine on the pyridine can poison palladium catalysts or participate in Buchwald-Hartwig side reactions. However, under standard Suzuki aqueous conditions, the free amine is generally tolerated. If yields are low, an acetamide protecting group strategy is employed.

Mechanistic Pathway (DOT Visualization)

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of halopyridines.

Method A: Standard Suzuki-Miyaura Coupling (High-Yield)

This protocol is the "workhorse" method, suitable for gram-scale synthesis. It utilizes a biphasic solvent system to solubilize the inorganic base while maintaining organic reactant solubility.

Materials

-

Reactant A: 2-Amino-5-bromopyridine (1.0 equiv)

-

Reactant B: 2-Methylphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) — Selected for its resistance to oxidation and ability to handle steric bulk.

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Protocol

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine (1.73 g, 10 mmol) and 2-methylphenylboronic acid (1.63 g, 12 mmol).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM (408 mg, 0.5 mmol).

-

Note: Pd(PPh₃)₄ can be used, but Pd(dppf)Cl₂ often provides faster kinetics for ortho-substituted boronic acids.

-

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times.

-

Solvent Addition: Syringe in degassed 1,4-Dioxane (40 mL) and Water (10 mL) containing dissolved K₂CO₃ (3.45 g, 25 mmol).

-

Critical: Oxygen is the enemy of Suzuki couplings. Ensure solvents are sparged with nitrogen for 15 mins prior to addition.

-

-

Reaction: Heat the mixture to 90°C in an oil bath for 12–16 hours. Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (100 mL) and Water (50 mL).

-

Filter through a pad of Celite to remove Palladium black.

-

Separate layers; extract aqueous layer with Ethyl Acetate (2 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Method B: Microwave-Assisted Synthesis (Library Generation)

For generating a library of analogs (e.g., varying the phenyl substituent), microwave irradiation drastically reduces reaction time from hours to minutes.

Experimental Workflow

Figure 2: Rapid synthesis workflow for analog library generation.

Modifications for Analogs:

-

Solvent: DME/Water/Ethanol is often superior for microwave heating due to its high loss tangent.

-

Purification: Use SCX-2 (Strong Cation Exchange) cartridges. The pyridine amine binds to the acid resin; impurities wash away with MeOH. The product is released with 2M NH₃/MeOH.

Purification & Characterization

Purification Strategy

The free amine functionality makes these compounds polar.

-

Flash Chromatography: Silica gel.[2] Eluent: 0-10% Methanol in Dichloromethane (DCM).

-

Tip: Pre-treat silica with 1% Triethylamine to prevent streaking of the basic pyridine.

-

-

Recrystallization: If the solid is impure after column, recrystallize from Ethanol or EtOAc/Hexanes (1:3) .

Analytical Data Expectations

For 5-(2-methylphenyl)pyridin-2-amine :

-

¹H NMR (DMSO-d₆, 400 MHz):

- 2.20 (s, 3H, Ar-CH₃).

- 5.95 (s, 2H, -NH₂, exchangeable).

- 6.50 (d, 1H, Pyridine H-3).

- 7.15-7.30 (m, 4H, Phenyl ring).

- 7.45 (dd, 1H, Pyridine H-4).

- 7.90 (d, 1H, Pyridine H-6, shifted downfield due to deshielding).

-

MS (ESI): [M+H]⁺ calc. 185.10, found 185.1.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Catalyst poisoning by free amine | Use protected amine (N-acetyl-5-bromopyridin-2-amine). Deprotect with NaOH after coupling. |

| Protodeboronation | Boronic acid instability | Switch to Boronic Ester (Pinacol) or increase base concentration. Lower temp to 80°C. |

| Homocoupling | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw). |

| Steric Hindrance | Ortho-methyl group | Switch catalyst to Pd(P(t-Bu)₃)₂ or S-Phos Pd G3 (highly active for sterically hindered biaryls). |

References

-

Suzuki-Miyaura Coupling of 2-Halopyridines

-

Synthesis of Pyridine-Based Derivatives

-

General Protocols for Aminopyridine Synthesis

- Title: Synthesis of 2-Aminopyridines via a Base-Promoted Cascade Reaction.

- Source:Journal of Organic Chemistry / DICP.

-

URL:[Link]

-

Purification of Aminopyridines

Sources

- 1. mdpi.com [mdpi.com]

- 2. lbcs.dicp.ac.cn [lbcs.dicp.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Process Development & Scale-Up Guide: 5-(2-Methylphenyl)pyridin-2-amine

Executive Summary

This Application Note details the scale-up protocol for 5-(2-Methylphenyl)pyridin-2-amine (CAS: N/A for specific isomer, analogous to 1247245-81-3 derivatives), a critical biaryl pharmacophore often utilized in kinase inhibitors and CNS-active agents.

Transitioning this synthesis from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) presents two primary challenges:

-

Steric Hindrance: The ortho-methyl group on the boronic acid retards the transmetallation step, requiring a specialized ligand system.

-

Palladium Contamination: The pyridine nitrogen can coordinate with Palladium (Pd), making catalyst removal difficult during standard workup.

This guide provides a robust, green-chemistry-compliant Suzuki-Miyaura coupling protocol using n-Propanol/Water as the solvent system, integrated with a self-validating purification workflow ensuring Pd levels <10 ppm.

Retrosynthetic Strategy & Route Selection

The Chemical Challenge

The target molecule is constructed via a C-C bond formation between a pyridine ring and a benzene ring.

-

Substrate A: 2-Amino-5-bromopyridine (Commercially available, stable).

-

Substrate B: 2-Methylphenylboronic acid (Sterically hindered).

Why this route? While coupling a 5-boronopyridin-2-amine with 2-bromotoluene is theoretically possible, 2-aminopyridine-5-boronic esters are notoriously unstable (prone to protodeboronation). Therefore, the aryl bromide on the pyridine and the boronic acid on the benzene is the superior process route.

Catalyst Selection Logic

Standard Pd(PPh3)4 is often insufficient for ortho-substituted couplings at scale due to slow oxidative addition and thermal instability.

-

Selected Catalyst: Pd(dppf)Cl2·CH2Cl2 ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

-

Rationale: The large bite angle of the dppf ligand enforces a geometry that facilitates reductive elimination, even with sterically crowded substrates like o-tolyl groups. It is also air-stable, simplifying solid handling at scale.

Detailed Experimental Protocol (1.0 kg Scale)

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Mass (kg) | Role |

| 2-Amino-5-bromopyridine | 173.01 | 1.00 | 1.00 | Limiting Reagent |

| 2-Methylphenylboronic acid | 135.96 | 1.20 | 0.94 | Nucleophile |

| Potassium Carbonate (K2CO3) | 138.21 | 2.50 | 2.00 | Base |

| Pd(dppf)Cl2[1]·CH2Cl2 | 816.64 | 0.01 (1 mol%) | 0.047 | Catalyst |

| n-Propanol | - | - | 8.0 L | Solvent (Green) |

| Water (Process Type) | - | - | 2.7 L | Co-solvent |

| SiliaMetS® Thiol | - | 10% w/w | 0.10 | Pd Scavenger |

Reaction Workflow

Step 1: Inertion & Charging

-

Equip a 20 L jacketed glass reactor with an overhead stirrer, reflux condenser, and nitrogen inlet.

-

Charge n-Propanol (8.0 L) and Water (2.7 L) .

-

Start agitation (200 RPM) and sparge with Nitrogen for 30 minutes (Critical: Oxygen promotes homocoupling of the boronic acid).

-

Charge 2-Amino-5-bromopyridine (1.0 kg) and 2-Methylphenylboronic acid (0.94 kg) .

-

Charge Potassium Carbonate (2.00 kg) .

Step 2: Catalyst Addition & Reaction

-

Add Pd(dppf)Cl2·CH2Cl2 (47 g) in a single portion under positive nitrogen flow.

-

Heat the slurry to 85°C (Reflux) over 45 minutes.

-

Maintain reflux for 4–6 hours.

-

IPC (In-Process Control): Sample after 4 hours. Analyze via HPLC.

-

Acceptance Criteria: < 0.5% Area 2-Amino-5-bromopyridine remaining.

-

Step 3: Quench & Phase Separation [2]

-

Cool reaction mixture to 50°C.

-

Add Water (5.0 L) to dissolve inorganic salts.

-

Stir for 15 minutes, then stop agitation and allow phases to settle.

-

Separate the lower aqueous layer (contains bromide salts and excess base) and discard to waste treatment.

-

Retain the upper organic layer (n-Propanol containing product).

Purification & Pd Removal (The Self-Validating System)

This step integrates chemical scavenging with crystallization to ensure purity.

-

Scavenging: To the warm organic layer (50°C), add SiliaMetS® Thiol (100 g) (or equivalent functionalized silica).

-

Stir at 50°C for 2 hours. (Thiol has high affinity for Pd(II)).

-

Filtration: Filter the warm solution through a pad of Celite or a 1-micron bag filter to remove the scavenger and colloidal Pd.

-

Crystallization:

-

Transfer filtrate to a clean reactor.

-

Distill under reduced pressure to remove approx. 4 L of solvent (concentrating the product).

-

Slowly add Heptane (4.0 L) as an anti-solvent over 1 hour while maintaining 50°C.

-

Cool to 0–5°C over 3 hours (Linear ramp).

-

Age at 0°C for 2 hours.

-

-

Isolation: Filter the solid product. Wash the cake with cold Heptane/n-Propanol (4:1).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Expected Yield: 0.85 – 0.92 kg (80–87%). Target Purity: >99.5% HPLC, <10 ppm Pd.

Process Visualization

Reaction & Workup Logic Flow

The following diagram illustrates the critical decision nodes and physical operations in the scale-up process.

Caption: Figure 1. Process flow diagram for the synthesis and purification of 5-(2-Methylphenyl)pyridin-2-amine, highlighting the critical IPC point and Pd removal strategy.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Setpoint | Impact of Deviation | Corrective Action |

| Inert Atmosphere | < 0.1% O2 | High O2 causes boronic acid homocoupling (dimer impurity). | Ensure vigorous N2 sparge before catalyst addition. |

| Reaction Temp | 85°C ± 2°C | Low T: Incomplete conversion. High T: Solvent boil-off/degradation. | Check reflux condenser coolant temp. |

| Stirring Speed | 200-250 RPM | Poor mixing in biphasic system leads to slow kinetics. | Increase RPM; ensure vortex formation. |

| Pd Scavenging | 50°C, 2 hrs | Low T or Time: High residual Pd in API (>10 ppm). | Do not skip Thiol treatment. Re-treat if IPC Pd is high. |

Analytical Method (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (Pyridine absorption) and 210 nm.

Scientific Rationale & E-E-A-T Grounding

Solvent Selection: Why n-Propanol?

While 1,4-Dioxane is the traditional solvent for Suzuki couplings, it is a Class 2 solvent with strict ICH limits due to toxicity. n-Propanol is a Class 3 solvent (low toxicity) that forms a favorable azeotrope with water, allowing for higher reaction temperatures (97°C azeotrope) compared to Ethanol, driving the reaction to completion faster against the steric barrier of the methyl group [1].

Palladium Management

The pyridine nitrogen is a "soft" donor that binds strongly to Pd(II), often carrying it into the organic phase. Standard aqueous washes are ineffective. The use of Thiol-modified silica (SH-Silica) is chemically targeted: the Sulfur-Pd bond is stronger than the Nitrogen-Pd bond, effectively sequestering the metal so it can be filtered off [2]. This is superior to charcoal alone, which relies on non-specific adsorption.

Safety Considerations

-

Boronic Acids: Generally low toxicity, but dust can be irritating.

-

Palladium: Sensitizer. All weighing should occur in a flow hood.

-

Exotherm: The oxidative addition step can be exothermic. On a >10kg scale, catalyst should be added as a slurry or the boronic acid added in portions.

References

-

Sherwood, J. (2020).[3] "Solvent Selection for Suzuki-Miyaura Cross-Coupling Reactions." Green Chemistry. Available at: [Link] (Accessed via White Rose Research Online).

-

Biotage. (2023).[4] "How to Remove Palladium in Three Easy Steps." Biotage Application Notes. Available at: [Link].

-

American Chemical Society. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. Available at: [Link].

-

Yoneda Labs. (2024). "Suzuki-Miyaura Cross-Coupling: Practical Guide." Available at: [Link].

Sources

Formulation strategies for 5-(2-Methylphenyl)pyridin-2-amine compounds

Application Note: Bioavailability Enhancement & Formulation Strategies for 5-(2-Methylphenyl)pyridin-2-amine Scaffolds

Executive Summary

The compound 5-(2-Methylphenyl)pyridin-2-amine represents a classic "biaryl amine" pharmacophore often found in kinase inhibitors and antifibrotic agents. While the 2-aminopyridine core offers a distinct hydrogen-bonding motif, the lipophilic 2-methylphenyl substituent at the 5-position drives the molecule into BCS Class II (Low Solubility, High Permeability).

This Application Note provides a rigorous technical framework for overcoming the solubility-limited bioavailability of this scaffold. We focus on two primary methodologies: Salt Selection targeting the pyridine nitrogen, and Amorphous Solid Dispersions (ASD) utilizing pH-dependent polymers.

Pre-Formulation Intelligence: The "Ortho-Methyl" Effect

Before initiating wet chemistry, researchers must understand the structural causality governing this molecule's behavior.

-

Steric Torsion & Crystallinity: The ortho-methyl group on the phenyl ring introduces significant steric hindrance with the pyridine ring protons. This forces the biaryl system out of planarity.

-

Implication: While this twist reduces

-

-

-

Ionization Centers:

-

Ring Nitrogen (N1): The primary basic center (pKa

6.8–7.0). This is the target for salt formation. -

Exocyclic Amine (C2-NH2): Weakly basic/neutral due to resonance delocalization into the ring. It acts primarily as a Hydrogen Bond Donor (HBD) in crystal lattice formation.

-

Table 1: Predicted Physicochemical Profile

| Property | Value (Approx.) | Formulation Impact |

| LogP | 2.8 – 3.2 | High lipophilicity; requires wetting agents or lipids. |

| pKa (Base) | 6.86 (Pyridyl N) | Ideal for salt formation with strong/medium acids. |

| Melting Point | 130°C – 145°C | Moderate; suitable for Hot Melt Extrusion (HME). |

| Aqueous Sol. | < 0.1 mg/mL (Neutral pH) | Rate-limiting step for absorption. |

Strategy A: Salt Selection Protocol

For weak bases like 5-(2-Methylphenyl)pyridin-2-amine, salt formation is the first-line defense. The goal is to protonate the ring nitrogen to increase ionic character.

Mechanistic Logic

We target counter-ions that disrupt the crystal lattice energy while maintaining physiological safety.

-

Tier 1 (Strong Acids): HCl, Methanesulfonic acid (Mesylate). Risk: Hygroscopicity.

-

Tier 2 (Organic Acids): Tartaric acid, Citric acid. Benefit: Often form stable, less hygroscopic lattices.

Experimental Workflow: High-Throughput Salt Screen

Figure 1: High-throughput salt screening workflow targeting the pyridyl nitrogen.

Protocol 1: Micro-Scale Salt Screening

-

Dissolution: Dissolve 500 mg of API in 10 mL of THF/Methanol (1:1).

-

Acid Addition: Prepare 1M solutions of HCl, Methanesulfonic acid, and L-Tartaric acid. Add 1.05 molar equivalents of acid to separate aliquots of API solution.

-

Nucleation:

-

Method A (Evaporation): Allow solvent to evaporate slowly at ambient temperature.

-

Method B (Anti-solvent): If no precipitate forms, add cold Isopropyl Ether (IPE) dropwise until turbid.

-

-

Characterization: Analyze solids via DSC. A shift in melting point >10°C typically confirms salt formation vs. physical mixture.

Strategy B: Amorphous Solid Dispersion (ASD)

If salts are unstable (disproportionation in vivo) or hygroscopic, ASDs are the gold standard. We utilize HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate), a pH-dependent polymer that protects the drug in the stomach and releases it in the upper intestine.

Mechanistic Logic

-

Polymer Choice: HPMC-AS (L or M grade). The succinate groups provide acidic sites that interact with the API's amine, inhibiting recrystallization.

-

Technique: Spray Drying (preferred over HME due to the amine's potential oxidation sensitivity at high heat).

Protocol 2: Spray Drying Formulation

Materials:

-

API: 5-(2-Methylphenyl)pyridin-2-amine

-

Polymer: HPMC-AS-LF (Low Fine grade)

-

Solvent: Dichloromethane (DCM) : Methanol (2:1)

Step-by-Step:

-

Feed Preparation:

-

Target Solid Load: 10% w/w.

-

Ratio: 1:3 (API : Polymer).

-

Dissolve API in Methanol first (ensure complete solvation).

-

Add DCM and then slowly disperse HPMC-AS under magnetic stirring. Note: Solution must be clear yellow.

-

-

Spray Parameters (Büchi B-290 Scale):

-

Inlet Temp: 85°C

-

Outlet Temp: 50–55°C (Critical: Keep below Tg of polymer to prevent stickiness).

-

Aspirator: 100%

-

Pump Rate: 15% (approx. 5-6 mL/min).

-

-

Secondary Drying:

-

Collected powder will contain residual solvent. Dry in a vacuum oven at 40°C for 24 hours.

-

-

Validation:

-

Run PXRD. Result must be a "halo" pattern (amorphous). Sharp peaks indicate failure (recrystallization).

-

Analytical Validation & Quality Control

Trustworthiness in formulation comes from rigorous stress testing.

Dissolution Testing (Non-Sink Conditions)

Standard dissolution may not predict in vivo precipitation. Use a pH-shift method.[1]

-

Apparatus: USP II (Paddle), 37°C, 75 RPM.

-

Stage 1 (Gastric): 0–2 hours in 0.1N HCl (pH 1.2).

-

Expectation: Salts should dissolve; ASDs (HPMC-AS) should remain largely intact (protected).

-

-

Stage 2 (Intestinal): At 2 hours, add buffer concentrate to raise pH to 6.8.

-

Critical Observation: Monitor for "Spring and Parachute" effect. The formulation should supersaturate and maintain solubility for >3 hours without crashing out.

-

Table 2: Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Precipitation at pH 6.8 | Rapid crystallization of free base. | Increase polymer ratio (1:4) or switch to PVP-VA64. |

| Chemical Degradation | Oxidation of the 2-amine group. | Add antioxidant (BHT 0.05%) or switch to Nitrogen inerting. |

| Low Yield in Spray Dry | Outlet temp > Tg (Sticky particles). | Lower inlet temp or increase gas flow rate. |

References

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.

-

Curatolo, W., et al. (2009). Utility of Hydroxypropylmethylcellulose Acetate Succinate (HPMCAS) for Initiation and Maintenance of Drug Supersaturation in the GI Milieu. Pharmaceutical Research, 26(6), 1419-1431.

-

Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.

-

PubChem Database. (2025).[4] Compound Summary: 2-Aminopyridine Derivatives and Physicochemical Properties.

Disclaimer: This guide is for research purposes only. All formulations must undergo rigorous toxicity and stability testing before clinical application.

Sources

- 1. Amorphous solid dispersions of weak bases with pH-dependent soluble polymers to overcome limited bioavailability due to gastric pH variability - An in-vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2-Methylphenyl)pyridin-2-amine

Welcome to the technical support guide for the purification of 5-(2-Methylphenyl)pyridin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this and structurally related biaryl aminopyridine compounds. Here, we will dissect the common purification challenges and provide robust, field-tested solutions in a practical question-and-answer format. Our focus is on explaining the causality behind each experimental step, ensuring you can adapt these methods to your specific experimental context.

Core Concept: Understanding the Molecule

5-(2-Methylphenyl)pyridin-2-amine is a moderately polar, basic compound. Its purification is often complicated by the presence of structurally similar impurities, starting materials, and byproducts. The key to successful purification lies in exploiting the molecule's inherent chemical properties: the basicity of the pyridin-2-amine moiety (pKa of the conjugate acid is approx. 6.8) and the differential solubility conferred by the biaryl structure.

Initial Assessment: Which Purification Path Should I Choose?

The optimal purification strategy depends on several factors: the scale of your reaction, the nature of the impurities, and the required final purity. This decision tree provides a logical framework for selecting the most appropriate method.

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide 1: Column Chromatography

Column chromatography is a high-resolution technique ideal for separating compounds with different polarities. However, the basic nature of aminopyridines can lead to challenges.

Q1: My compound is streaking badly (tailing) on the silica gel TLC plate and column. How can I fix this?

A1: Tailing is the most common issue when purifying basic compounds like 5-(2-Methylphenyl)pyridin-2-amine on standard silica gel.[1] This occurs because the basic amine interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to slow, non-uniform elution.[1]

Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase (eluent).[1][2]

-

Triethylamine (TEA): Add 0.5-1% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate). TEA is volatile and can typically be removed with the solvent under reduced pressure.[3]

-

Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), adding 0.5-1% of a concentrated ammonium hydroxide solution can be very effective.

Q2: I'm struggling to separate my product from a non-polar impurity. What eluent system should I use?

A2: The goal is to find a solvent system that provides the best separation (selectivity) between your product and the impurity.

-

Initial Screening: Start with a standard mobile phase like Hexane/Ethyl Acetate. This system is effective for moderately polar compounds.

-

Increasing Polarity: If separation is poor, you can switch to a Dichloromethane/Methanol system, which is more polar and offers different selectivity.

-

Alternative Stationary Phases: If modifying the mobile phase doesn't work, consider a different stationary phase.

-

Neutral Alumina: Less acidic than silica and can reduce tailing without needing a basic modifier.

-

Reverse-Phase (C18) Silica: This is suitable for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape.[2]

-

Data Table: Recommended Eluent Systems for Aminopyridines

| Stationary Phase | Eluent System | Modifier (if needed) | Target Impurities |

| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine | Non-polar to moderately polar, non-basic |

| Silica Gel | Dichloromethane / Methanol | 0.5-1% Ammonium Hydroxide | Polar, non-basic |

| Neutral Alumina | Hexane / Ethyl Acetate | None | Non-polar to moderately polar, acid-sensitive |

| Reverse-Phase C18 | Water / Acetonitrile | 0.1% Formic Acid or TFA | Very polar, water-soluble |

Experimental Protocol: Flash Chromatography

-

Solvent System Selection: Use TLC to determine the optimal eluent system. Aim for a product Rf value of ~0.3. Remember to add your basic modifier (e.g., 1% TEA) to the TLC jar.

-

Column Packing: Prepare a slurry of silica gel in the least polar solvent of your system (e.g., hexane) and pack the column. Equilibrate the column by flushing with 2-3 column volumes of your starting eluent mixture.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[4]

-

Elution: Run the column with the chosen eluent system, collecting fractions. You can run an isocratic (constant solvent mixture) or gradient (increasing polarity) elution.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent and modifier under reduced pressure.[4]

Caption: General workflow for purification by column chromatography.

Troubleshooting Guide 2: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds on a large scale, provided a suitable solvent can be found.

Q3: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?

A3: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly, causing the compound to separate as a liquid phase instead of a solid crystal lattice.[5]

Solutions:

-

Lower the Crystallization Temperature: Ensure the solution is cooled slowly. If it still oils out, try adding a small amount of the "good" solvent to redissolve the oil, then cool even more slowly, perhaps by placing the flask in an insulated container.

-

Change Solvents: Select a lower-boiling point solvent in which your compound is still soluble when hot but sparingly soluble when cold.

-

Reduce Concentration: The solution may be too concentrated. Add more hot solvent to the oiled mixture until it redissolves, then attempt to cool it again slowly.

Q4: I can't find a single good solvent for recrystallization. What should I do?

A4: A two-solvent (or anti-solvent) system is the perfect solution.[5] This involves dissolving your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid (cloudy).

Data Table: Solvent Selection for Recrystallization

| Solvent Type | Examples for Aminopyridines | Rationale |

| Good Solvents | Isopropanol, Ethanol, Ethyl Acetate, Toluene | The compound should be highly soluble at elevated temperatures. |

| Poor Solvents | Hexanes, Heptane, Water | The compound should have very low solubility, even at elevated temperatures. |

Note: A patent for a similar compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, mentions recrystallization from a mixed solvent of ethyl acetate and n-hexane.[6]

Experimental Protocol: Two-Solvent Recrystallization

-

Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (e.g., ethyl acetate).

-

Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution quickly.

-

Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., hexanes) dropwise with swirling until you see persistent cloudiness.

-

Re-dissolution: Add a few drops of the hot "good" solvent to make the solution clear again.

-

Cooling: Allow the flask to cool slowly to room temperature. If needed, place it in an ice bath to maximize crystal formation.[5]

-

Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them under vacuum.[5]

Troubleshooting Guide 3: Acid-Base Extraction

This classic technique leverages the basicity of the aminopyridine nitrogen to separate it from neutral or acidic impurities.[2]

Q5: An unbreakable emulsion formed when I shook the separatory funnel. What should I do?

A5: Emulsions are common and frustrating. They are colloidal suspensions of one liquid in another. Solutions:

-

Patience: Let the funnel sit undisturbed for a while; sometimes the layers separate on their own.

-

Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which can help break the emulsion.

-

Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

-

Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion.

Q6: My product is acid-sensitive and might decompose in 1M HCl. Is there a milder alternative?

A6: Yes, for acid-sensitive compounds, you can use a milder acidic wash.

-

Saturated Ammonium Chloride (NH₄Cl): This solution is weakly acidic and can effectively protonate many amines.[2]

-

Dilute Citric Acid: A 5-10% aqueous solution of citric acid is another mild alternative.

-

Copper Sulfate (CuSO₄): A wash with a 10% aqueous copper sulfate solution is highly effective. The amine complexes with the copper, and this complex partitions into the aqueous layer, which often turns purple.[7] This is an excellent method for removing basic impurities without using a strong acid.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Acid Wash: Transfer the solution to a separatory funnel and wash it 2-3 times with a dilute acid (e.g., 1M HCl). Combine the aqueous layers; this is where your protonated product is.[2][7] The organic layer contains neutral or acidic impurities.

-

Basification: Cool the combined acidic aqueous layers in an ice bath and slowly add a base (e.g., 10M NaOH or solid NaHCO₃) until the pH is >10. This deprotonates your product, making it insoluble in water.

-

Back-Extraction: Extract the basified aqueous solution 3-4 times with fresh portions of an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Combine the organic layers from the back-extraction, dry them over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.[2]

Caption: Workflow for purification by acid-base extraction.

References

-

Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

-

Workup: Amines. University of Rochester, Department of Chemistry. [Link]

-

Amine Plant Troubleshooting and Optimization. Scribd. [Link]

-

How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

-

PV2143 - OSHA. Occupational Safety and Health Administration. [Link]

- Method for separating mixed aminopyridine through crystallization and rectification coupling technology.

-

HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. [Link]

-

HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. SIELC Technologies. [Link]

- Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. SciSpace. [Link]

-

3-aminopyridine. Organic Syntheses. [Link]

- An improved process for producing aminopyridines.

-

Acid base extraction. YouTube. [Link]

- Process for the preparation of 2-amino-5-methyl-pyridine.

-

Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. ResearchGate. [Link]

-

Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. [Link]

-

Chemical Properties of 2-Pyridinamine, 5-methyl- (CAS 1603-41-4). Cheméo. [Link]

-

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)pyrimidin-2-amine. National Center for Biotechnology Information. [Link]

-

2-Amino-5-methylpyridine | C6H8N2 | CID 15348. PubChem. [Link]

-

pKa Data Compiled by R. Williams. EPFL. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. biotage.com [biotage.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 7. Workup [chem.rochester.edu]

Resolving solubility issues of 5-(2-Methylphenyl)pyridin-2-amine

Executive Summary: The "Grease vs. Base" Paradox

Researchers often underestimate 5-(2-Methylphenyl)pyridin-2-amine because it appears structurally simple. However, this molecule presents a classic medicinal chemistry paradox: it possesses a polar, basic headgroup (2-aminopyridine) attached to a lipophilic, sterically hindered tail (o-tolyl).

The ortho-methyl group introduces a dihedral twist (~40-60°) between the rings, disrupting planarity 1. While this twist theoretically lowers crystal lattice energy (making it easier to dissolve than planar analogs), the sheer lipophilicity of the tolyl group dominates in aqueous media, leading to "oiling out" in synthesis and precipitation in biological assays.

This guide addresses these issues through three technical modules: Organic Processing , Biological Assay Prep , and Salt Formation .

Module 1: Synthesis & Purification Troubleshooting

Context: You are synthesizing this compound (likely via Suzuki coupling of 2-amino-5-bromopyridine and 2-methylphenylboronic acid) and cannot isolate a clean solid.

Q1: "My product oils out during recrystallization. How do I get a filterable solid?"

Root Cause: The ortho-methyl group prevents tight π-π stacking, lowering the melting point. Using a standard non-polar antisolvent (like Hexane) too quickly forces the compound out as a supercooled liquid (oil) rather than a crystal.

The Protocol: Controlled Antisolvent Addition Do not dump Hexane into your EtOAc solution. Follow this thermodynamic control method:

-

Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (EtOAc) at 60°C.

-

The "Cloud Point": Add n-Heptane (preferred over Hexane for higher boiling point) dropwise only until a faint turbidity persists.

-

Seeding: Add a seed crystal (if available) or scratch the glass.

-

Cooling: Allow to cool to Room Temperature (RT) slowly (over 2 hours).

-

Final Push: Once solids form, cool to 0°C and add remaining Heptane to reach a 1:3 (EtOAc:Heptane) ratio 2.

Q2: "The compound is stuck in the organic layer during extraction. Why?"

Root Cause: The 2-aminopyridine nitrogen has a pKa ~6.8. If your aqueous wash is even slightly acidic (pH < 6), a significant portion of the molecule protonates and partitions into the water.

Corrective Action:

-

Wash Buffer: Use basic brine (sat. NaCl + 5% NaHCO3) for the final wash to ensure the molecule remains neutral and in the organic phase.

-

Extraction Solvent: Avoid Ether. Use DCM or EtOAc/THF mixtures to solubilize the polar amine headgroup.

Workflow Visualization: Purification Decision Tree

Figure 1: Decision logic for isolating 5-(2-Methylphenyl)pyridin-2-amine from crude reaction mixtures.

Module 2: Biological Assay Preparation

Context: You are running a cell-based assay (IC50) and see precipitation when diluting the drug into media.

Q3: "Why does it precipitate in media even though it dissolves in DMSO?"

Root Cause: "Kinetic Solubility" failure. When you spike a 10 mM DMSO stock into aqueous media, the DMSO diffuses away instantly. The hydrophobic o-tolyl tail is exposed to water, and since the pH of media (7.4) is above the pKa (~6.8), the molecule is neutral and insoluble. It aggregates before it can dissolve.

The Protocol: The "Intermediate Dilution" Step Never pipet 100% DMSO stock directly into cell culture media for concentrations >10 µM.

| Step | Solvent System | Concentration | Purpose |

| 1. Master Stock | 100% DMSO | 10 mM | Long-term storage (prevent freeze-thaw). |

| 2. Working Stock | 100% DMSO | 1 mM | Working concentration. |

| 3. Intermediate | PBS + 40% PEG400 | 100 µM | CRITICAL: Use a co-solvent bridge. |

| 4. Final Assay | Media + 1% DMSO | 1 µM | Final dilution into aqueous phase. |

Q4: "Can I use acid to dissolve it for assays?"

Answer: Generally, NO . While adding HCl will protonate the pyridine (forming a soluble cation), this significantly alters membrane permeability. A charged molecule cannot cross the cell membrane passively. Only use acid if you are running cell-free enzymatic assays (e.g., purified kinase assays).

Module 3: Salt Formation & Formulation

Context: You need a water-soluble version for animal studies (PK/PD).

Q5: "Which salt form is best for this specific aminopyridine?"

Recommendation: The Mesylate (Methanesulfonate) or Hydrochloride (HCl) salts are superior to Tartrate or Citrate for this scaffold.

-

Why HCl? The small chloride ion fits well in the crystal lattice, stabilizing the protonated pyridine nitrogen without adding bulk to the already sterically hindered molecule.

-

Why Mesylate? Mesylic acid is a strong acid (pKa ~ -1.9), ensuring complete protonation of the weak pyridine base (pKa ~6.8). It often yields non-hygroscopic crystals suitable for oral gavage formulations 2.

Workflow Visualization: Salt Selection & Synthesis

Figure 2: Pathway for converting the lipophilic free base into soluble salt forms.

References

-

ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (2011). 1[3][2][4][5]

-

Google Patents. Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. CN102199146A. 2[3][2][4][5][6]

-

National Institutes of Health (PMC). Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors. (2014).[7] 5[3][2][4][5]

-

PubChem. 2-Amino-5-chloropyridine (Analogous Property Data).[8]7[3][2][4][5][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]

- 3. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of Biaryl Amides as Potent, Orally Bioavailable, and CNS Penetrant RORγt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Pyridinamine, 5-methyl- (CAS 1603-41-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine | C10H10N4 | CID 57414493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. oaji.net [oaji.net]

Technical Support Center: Synthesis of 5-(2-Methylphenyl)pyridin-2-amine

Welcome to the technical support guide for the synthesis of 5-(2-Methylphenyl)pyridin-2-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis of this important structural motif. We will focus primarily on the Suzuki-Miyaura cross-coupling reaction, a widely used and versatile method for forming the key C-C bond in this molecule. This guide provides in-depth, field-tested insights and troubleshooting strategies in a direct question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

Q1: My Suzuki-Miyaura reaction for 5-(2-Methylphenyl)pyridin-2-amine is suffering from low yield and incomplete conversion. What are the primary causes and how can I optimize the reaction?

A1: Low yields in this specific Suzuki-Miyaura coupling are a frequent issue, often stemming from a combination of catalyst inhibition and suboptimal reaction parameters. The 2-aminopyridine moiety is a known challenge in palladium-catalyzed reactions as it can act as a chelating ligand, binding to the palladium center and hindering catalytic activity.[1][2]

Core Causality & Solutions:

-

Catalyst Inhibition by the Substrate: The nitrogen atoms of the 2-aminopyridine can coordinate with the palladium catalyst, forming stable, inactive complexes that prevent it from participating in the catalytic cycle.[1]

-

Solution: Employ bulky, electron-rich phosphine ligands. Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are highly effective.[1][3] These ligands create a sterically hindered environment around the palladium, which discourages chelation by the substrate and promotes the desired reductive elimination step.[4]

-

-

Inefficient Transmetalation: The transfer of the 2-methylphenyl group from the boronic acid to the palladium complex can be a rate-limiting step. This is highly dependent on the choice of base and solvent.

-

Solution: A moderately strong inorganic base is crucial. Bases like K₂CO₃ or K₃PO₄ are often superior to organic bases or very strong bases like hydroxides, which can promote side reactions.[5][6] The presence of water in the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is often essential to facilitate the transmetalation step.[5]

-

-

Poor Reagent Quality: Boronic acids are susceptible to decomposition, particularly trimerization into boroxines upon standing, which can affect reactivity.[5]

-

Solution: Use high-purity, freshly opened 2-methylphenylboronic acid or its more stable pinacol ester derivative. If using boronic acid, ensure it is dry and has been stored properly.

-

Recommended Starting Conditions: To address these issues, a well-defined catalyst system and optimized conditions are paramount.

| Parameter | Recommended Condition | Rationale |

| Pyridine Substrate | 5-Bromo-2-aminopyridine | Good balance of reactivity and cost. Iodides are more reactive but more expensive.[2][7] |

| Boronic Acid | 2-Methylphenylboronic acid (1.2 - 1.5 equiv.) | A slight excess drives the reaction to completion. |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (1-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. PdCl₂(dppf) is an air-stable Pd(II) precatalyst.[8] |

| Ligand | (if using Pd source without integrated ligand) | SPhos or XPhos (1.1 - 1.2x Pd loading) |

| Base | K₂CO₃ or K₃PO₄ (2.0 - 3.0 equiv.) | Effective for transmetalation without causing excessive side reactions.[5] |

| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) or Toluene / EtOH / H₂O | A protic co-solvent system is often beneficial.[2] |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy for catalyst turnover without promoting decomposition. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.[9] |

Q2: I'm observing a significant amount of 2,2'-dimethylbiphenyl as a byproduct. How can I suppress this homocoupling reaction?

A2: The formation of 2,2'-dimethylbiphenyl is a classic side reaction in Suzuki-Miyaura couplings, resulting from the homocoupling of two molecules of the 2-methylphenylboronic acid.[5] This process is typically promoted by the presence of oxygen and/or Pd(II) species in the reaction mixture.[5]

Mechanistic Insight: Homocoupling can occur when the Pd(II) precatalyst is reduced to Pd(0) by the organoboron reagent instead of a dedicated reducing agent or ligand. This process consumes two equivalents of the boronic acid to form the biaryl byproduct. Additionally, any dissolved oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then participate in another homocoupling cycle.[5]

// Nodes Pd_II [label="Pd(II) Precatalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; Boronic_Acid1 [label="2 x Ar-B(OH)₂\n(2-Methylphenylboronic acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_0 [label="Pd(0)\n(Active Catalyst)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Homocoupling_Product [label="Ar-Ar\n(2,2'-Dimethylbiphenyl)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Oxygen [label="O₂ (Trace Oxygen)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"];

// Edges Pd_II -> Pd_0 [label="Reduction by\nBoronic Acid"]; Boronic_Acid1 -> Homocoupling_Product [style=dashed]; Pd_II -> Homocoupling_Product [label="Promotes"]; Pd_0 -> Oxygen [label="Oxidation"]; Oxygen -> Pd_II [style=dashed]; } Caption: Oxidative conditions can promote the wasteful homocoupling of boronic acids.

Troubleshooting Strategies:

-

Rigorous Degassing: This is the most critical step. Before heating, thoroughly degas the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by subjecting the sealed reaction vessel to several freeze-pump-thaw cycles.

-

Use a Pd(0) Source Directly: Using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can reduce the likelihood of homocoupling that occurs during the in-situ reduction of Pd(II) salts.

-

Control Reaction Stoichiometry: Avoid a large excess of the boronic acid. While a slight excess (1.2 equiv.) is beneficial, a large excess can increase the statistical probability of homocoupling.

-

Ligand Choice: Some ligands are more prone to promoting side reactions. Ensure you are using a well-established ligand for Suzuki couplings, as mentioned in A1.

Q3: My main impurity is 2-aminopyridine, indicating dehalogenation of my starting material. What reaction parameters should I adjust?

A3: The formation of 2-aminopyridine is the result of a dehalogenation side reaction, where the bromine or iodine atom on the starting material is replaced by a hydrogen atom.[5] This can occur through several pathways, often involving a hydride source in the reaction mixture.

Core Causality & Solutions:

-

Source of Hydride: The hydride can originate from the solvent (e.g., alcohols like isopropanol), the base (if using hydroxides or alkoxides, which can undergo β-hydride elimination), or even from the boronic acid reagent itself under certain conditions.[4][5]

-

Solution: Scrutinize your solvent and base. If using an alcohol co-solvent, consider switching to a non-hydride-donating system like Dioxane/H₂O or Toluene/H₂O. Avoid strong alkoxide bases like NaOtBu, which are more commonly associated with Buchwald-Hartwig aminations and can promote β-hydride elimination.[4][10] K₂CO₃ or Cs₂CO₃ are safer choices.

-

-

Reaction Temperature and Time: Prolonged reaction times at high temperatures can increase the incidence of all side reactions, including dehalogenation.

-

Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction is sluggish, it is better to optimize the catalyst system rather than simply increasing the temperature or time indefinitely.

-

// Nodes Ar_Pd_X [label="Ar-Pd(II)-X\n(Oxidative Adduct)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydride_Source [label="Hydride Source\n(e.g., Solvent, Base)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Ar_Pd_H [label="Ar-Pd(II)-H", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehalogenated_Product [label="Ar-H\n(2-Aminopyridine)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Pd_0 [label="Pd(0)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];

// Edges Ar_Pd_X -> Ar_Pd_H [label="Hydride Transfer"]; Hydride_Source -> Ar_Pd_H [style=dashed]; Ar_Pd_H -> Dehalogenated_Product [label="Reductive Elimination"]; Ar_Pd_H -> Pd_0 [style=dashed]; } Caption: Hydride sources can intercept the catalytic cycle, leading to dehalogenation.

Q4: Purification of my final product is challenging due to closely-eluting impurities. What are the best practices for isolating pure 5-(2-Methylphenyl)pyridin-2-amine?

A4: Effective purification is contingent on both minimizing byproduct formation during the reaction and selecting an appropriate separation technique. The target compound, 5-(2-Methylphenyl)pyridin-2-amine, is a moderately polar, basic compound.

Recommended Purification Strategy:

-

Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove inorganic salts and highly polar impurities.

-

Dilute the reaction mixture with an organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

-

Column Chromatography: This is typically the most effective method for removing organic byproducts.

-

Stationary Phase: Use standard silica gel (SiO₂).

-

Mobile Phase (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common system is Hexanes/Ethyl Acetate. For this specific product, a gradient from 100% Hexanes up to 30-50% EtOAc in Hexanes should provide good separation.

-

Tailing Reduction: The free amine group on the product can interact strongly with the acidic silica gel, causing streaking or "tailing" on the column. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (Et₃N). This will compete for the active sites on the silica, resulting in sharper peaks and better separation.

-

-

Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization can be used as a final polishing step.

-

Experiment with different solvent systems. A good starting point would be a binary system like Ethyl Acetate/Hexanes or Methanol/Water.[11] Dissolve the compound in a minimum amount of the more soluble hot solvent and slowly add the less soluble "anti-solvent" until turbidity appears. Cool slowly to allow for crystal formation.

-

Frequently Asked Questions (FAQs)

FAQ1: What is the overall recommended workflow for this synthesis?

A: The workflow involves careful setup, execution, and purification.